molecular formula C10H10N2O B12832135 (S)-4-Aminochroman-7-carbonitrile

(S)-4-Aminochroman-7-carbonitrile

Cat. No.: B12832135
M. Wt: 174.20 g/mol
InChI Key: CQRSTZKXYWMYMD-VIFPVBQESA-N
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Description

(S)-4-Aminochroman-7-carbonitrile is a high-value chiral amine serving as a key synthetic intermediate in medicinal chemistry and drug discovery. It features a chroman scaffold, recognized as a "privileged structure" in drug design due to its prevalence in numerous biologically active compounds and its ability to bind to multiple biological targets . The molecule incorporates two critical functional groups: a chiral amine at the 4-position and a carbonitrile group at the 7-position. Chiral amines are fundamental building blocks, found in an estimated half of all active pharmaceutical ingredients (APIs), where their stereochemistry is often a critical determinant of a drug's efficacy and safety profile . The nitrile group is a versatile moiety in rational drug design, known to enhance binding affinity to target proteins, improve pharmacokinetic profiles, and increase metabolic stability . This specific stereoisomer is of particular interest for constructing enantiomerically pure compounds, especially in the research and development of therapeutics targeting neurological disorders and cancer . The chroman core structure is a common motif in compounds investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for the development of Sirtuin 2 (SIRT2) inhibitors . (S)-4-Aminochroman-7-carbonitrile is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(4S)-4-amino-3,4-dihydro-2H-chromene-7-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9H,3-4,12H2/t9-/m0/s1

InChI Key

CQRSTZKXYWMYMD-VIFPVBQESA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)C#N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Aminochroman-7-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Cyclization: The precursor undergoes a cyclization reaction to form the chroman ring system.

    Nitrile Introduction: The nitrile group is introduced at the 7th position through a cyanation reaction, which can be carried out using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of (S)-4-Aminochroman-7-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Aminochroman-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino and nitrile groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted chroman derivatives.

Scientific Research Applications

(S)-4-Aminochroman-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-Aminochroman-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes key structural differences and similarities between (S)-4-Aminochroman-7-carbonitrile and related compounds:

Compound Name Core Structure Substituents Biological Activity Reference
(S)-4-Aminochroman-7-carbonitrile Chroman 4-NH₂, 7-CN Hypothesized: enzyme inhibition Inferred
7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile Pyrano-pyrimidine 7-NH₂, 6-CN, 4-oxo Antimicrobial, antitumor
(E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile Benzo-thiadiazole 7-styryl, 4-CN, diphenylamino Optoelectronic applications
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenylchromene-3-carbonitrile Chromene 2-NH₂, 3-CN, 4-aryl, 5-oxo Anticancer, kinase inhibition

Key Observations :

  • Core Structure: Chroman (saturated dihydropyran) vs. pyrano-pyrimidine (fused pyrimidine ring) vs. benzo-thiadiazole (heterocyclic sulfur/nitrogen ring). The chroman scaffold in (S)-4-Aminochroman-7-carbonitrile offers conformational rigidity compared to planar aromatic systems.
  • Functional Groups: The 7-carbonitrile group is a common feature in all compounds, suggesting its role in enhancing solubility or acting as a hydrogen-bond acceptor. The 4-amino group in the target compound may mimic bioactive amines in kinase inhibitors or antimicrobial agents .

Q & A

Q. How can researchers address reproducibility challenges in synthesizing and testing (S)-4-Aminochroman-7-carbonitrile?

  • Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish detailed synthetic protocols (e.g., reaction times, quenching methods) and raw analytical data. Use inter-laboratory studies to quantify variability in bioassays. Report measurement uncertainties (e.g., ±5% ee) and statistical power calculations .

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